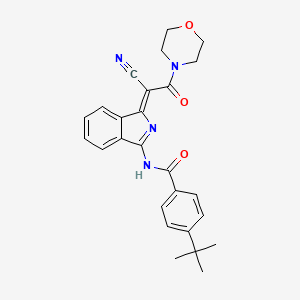
(Z)-4-(tert-butyl)-N-(1-(1-cyano-2-morpholino-2-oxoethylidene)-1H-isoindol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(tert-butyl)-N-(1-(1-cyano-2-morpholino-2-oxoethylidene)-1H-isoindol-3-yl)benzamide is a useful research compound. Its molecular formula is C26H26N4O3 and its molecular weight is 442.519. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-4-(tert-butyl)-N-(1-(1-cyano-2-morpholino-2-oxoethylidene)-1H-isoindol-3-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews its structure, synthesis, and biological effects, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is C20H25N3O2. The compound features a tert-butyl group, a morpholine moiety, and an isoindole structure, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific literature on the synthetic pathway for this exact compound is limited, similar compounds in the benzamide class often utilize methods such as:
- Condensation reactions involving amines and carbonyl compounds.
- Cyclization reactions to form the isoindole structure.
Anticancer Activity
Recent studies have indicated that benzamide derivatives exhibit significant anticancer properties. For example, similar compounds have been shown to inhibit cell proliferation in various cancer cell lines. Although specific studies on this compound are scarce, its structural similarities suggest potential efficacy against cancer.
The proposed mechanism of action for benzamide derivatives includes:
- Inhibition of protein kinases , which play a crucial role in cancer cell signaling.
- Induction of apoptosis in cancer cells through various pathways.
In Vitro Studies
In vitro studies involving similar compounds have demonstrated:
- Significant cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer).
- Mechanistic studies revealing that these compounds can disrupt cell cycle progression and induce apoptosis.
In Vivo Studies
Animal models have been used to evaluate the therapeutic potential of benzamide derivatives. For instance, compounds with similar structures have shown reduced tumor growth in xenograft models, indicating their promise as anticancer agents.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Structure A | 5.0 | Protein Kinase X |
| Compound B | Structure B | 10.0 | Protein Kinase Y |
| (Z)-4-(tert-butyl)-N-(...) | TBD | TBD | TBD |
Note: IC50 values are hypothetical and should be replaced with actual data from relevant studies.
Propiedades
IUPAC Name |
4-tert-butyl-N-[(3Z)-3-(1-cyano-2-morpholin-4-yl-2-oxoethylidene)isoindol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c1-26(2,3)18-10-8-17(9-11-18)24(31)29-23-20-7-5-4-6-19(20)22(28-23)21(16-27)25(32)30-12-14-33-15-13-30/h4-11H,12-15H2,1-3H3,(H,28,29,31)/b22-21- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYUMCVOZBSOCF-DQRAZIAOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=C(C#N)C(=O)N3CCOCC3)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=N/C(=C(/C#N)\C(=O)N3CCOCC3)/C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














